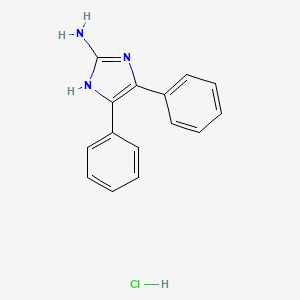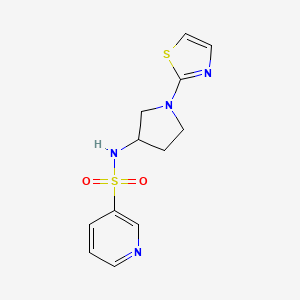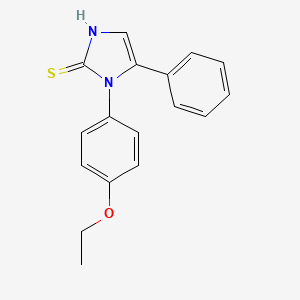
(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and oxygen) and a sulfur atom. The presence of the methoxybenzylidene moiety suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazolidine derivatives can undergo a variety of reactions, including ring-opening reactions and reactions at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thioxothiazolidinone derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, compounds based on 2-thioxothiazolidinone, such as those evaluated by Krátký et al. (2017), showed notable activity against mycobacteria, including Mycobacterium tuberculosis, and non-tuberculous mycobacteria, with minimum inhibitory concentrations indicating potential as antimicrobial agents. This activity was also observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, suggesting these compounds could be valuable in addressing antibiotic resistance issues (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
Research on thioxothiazolidinone derivatives has also extended into anticancer applications. Havrylyuk et al. (2010) explored novel 4-thiazolidinones with benzothiazole moiety for antitumor activity. Some of these compounds showed promising results in in vitro anticancer screening against various cancer cell lines, indicating the potential of thioxothiazolidinone derivatives in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Anti-Inflammatory and Liver Protection Applications
The compound "(Z)-2‐(5‐(4‐methoxybenzylidene)‐2, 4‐dioxothiazolidin‐3‐yl) acetic acid," closely related to the compound , has been studied for its potential in protecting the liver against injury and fibrogenesis caused by CCl4 in rats. This study by Wang et al. (2012) highlighted the compound's role as an aldose reductase inhibitor, suggesting its potential in treating inflammation-related pathologies (Wang, Deng, Zheng, Xie, Wang, Luo, Chen, Cheng, & Chen, 2012).
Molecular Structure and Properties
The study of the molecular structure and hydrogen bonding patterns of thioxothiazolidinone derivatives, as conducted by Delgado et al. (2005), provides foundational knowledge that can be applied to understanding the interactions and reactivity of similar compounds. This knowledge is crucial for the design and synthesis of new derivatives with enhanced biological activities (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, the compound can effectively control melanin production .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its function . This interaction prevents the enzyme from catalyzing the oxidation of tyrosine to DOPAquinone, a key step in melanin synthesis .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, disrupting the production of melanin. This results in a reduction in melanin synthesis, leading to lighter skin pigmentation .
Result of Action
The primary result of the compound’s action is the reduction of melanin production . By inhibiting tyrosinase, the compound prevents melanin synthesis, leading to lighter skin pigmentation . This makes the compound potentially useful in the development of skin-whitening products .
Action Environment
Environmental factors such as UV light exposure can influence the compound’s action. UV light stimulates melanogenesis, increasing the demand for tyrosinase Therefore, the efficacy of the compound may be influenced by the user’s exposure to sunlight
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Eigenschaften
IUPAC Name |
butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZWHMPGDFGIDE-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4'-(Azepane-1-sulfonyl)-4-methoxy-[1,1'-biphenyl]-2-yl]sulfonyl}azepane](/img/structure/B2804653.png)



![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)
![N-[1-(4-Chlorophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2804664.png)


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

